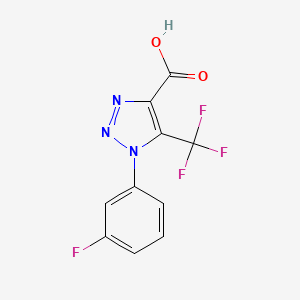
1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H5F4N3O2 and its molecular weight is 275.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its anti-cancer properties and enzyme inhibition capabilities.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of various precursors under controlled conditions. The compound has been characterized using techniques such as X-ray crystallography and NMR spectroscopy, revealing a stable triazole ring structure with distinct substituents that influence its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C10H5F4N3O2 |
| Molecular Weight | 275.16 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 242–243 °C |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines using the National Cancer Institute (NCI) 60-cell line panel.
- In vitro Studies : The compound exhibited significant growth inhibition across multiple cancer types, with notable efficacy against leukemia and breast cancer cell lines. The GI50 values (the concentration required to inhibit cell growth by 50%) were found to be comparable to established chemotherapeutic agents.
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on specific enzymes related to cancer progression:
- Acetylcholinesterase (AChE) Inhibition : Compounds containing triazole rings have shown promise as AChE inhibitors. The presence of trifluoromethyl groups enhances binding affinity due to increased lipophilicity and electron-withdrawing effects.
- Butyrylcholinesterase (BuChE) Inhibition : Studies indicate that derivatives of triazole compounds can selectively inhibit BuChE, which is crucial for neurodegenerative diseases.
Case Studies
- Study on Antiproliferative Effects : A study demonstrated that derivatives of triazole compounds, including this compound, showed potent antiproliferative activity against leukemia cell lines (e.g., K562 and HL-60) with IC50 values in the low micromolar range .
- Enzyme Interaction Studies : In silico docking studies revealed that the compound binds effectively to active sites of AChE and BuChE with favorable binding energies, suggesting a mechanism for its inhibitory action .
Properties
IUPAC Name |
1-(3-fluorophenyl)-5-(trifluoromethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4N3O2/c11-5-2-1-3-6(4-5)17-8(10(12,13)14)7(9(18)19)15-16-17/h1-4H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQOHHSLFIWMSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=C(N=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















